molecular formula C8H7BrO B1282862 4-Bromo-2-methylbenzaldehyde CAS No. 24078-12-4

4-Bromo-2-methylbenzaldehyde

Cat. No. B1282862
Key on ui cas rn: 24078-12-4
M. Wt: 199.04 g/mol
InChI Key: RCBPVESMGNZMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07687491B2

Procedure details

The crude product of the title compound was synthesized by conducting the reaction similar to that mentioned in Example 24 (24f) using (4-bromo-2-methylphenyl)methanol (3.7 g, 19 mmol) that was obtained in Example 27 (27a) and pyridinium dichromate (11g, 28 mmol). Subsequently, the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:19 to 1:4) as the eluent to afford the title compound (2.4 g) in a yield of 64% as a colourless oily product.
[Compound]
Name
Example 24 ( 24f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 27 ( 27a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
pyridinium dichromate
Quantity
28 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH3:10])[CH:3]=1.FC1C=C(C2ON=C(C3SC(CN4CC(C(OC)=O)C4)=CC=3C)N=2)C=CC=1OC1C=CC=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Example 24 ( 24f )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Step Three
Name
Example 27 ( 27a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
pyridinium dichromate
Quantity
28 mmol
Type
reactant
Smiles
FC=1C=C(C=CC1OC1=CC=CC=C1)C1=NC(=NO1)C1=C(C=C(S1)CN1CC(C1)C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction similar to

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.